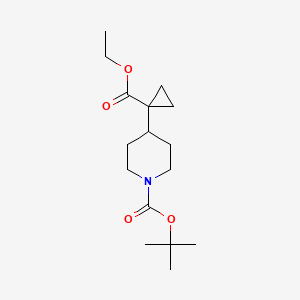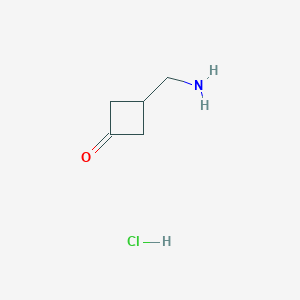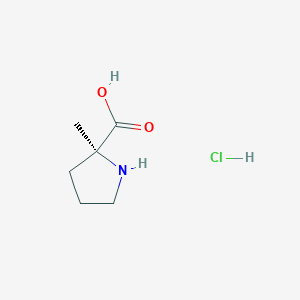
1-(Thian-4-yl)pyrrolidin-3-ol
Übersicht
Beschreibung
“1-(Thian-4-yl)pyrrolidin-3-ol” is a compound that contains a total of 30 bonds, including 13 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, 1 sulfide, and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring and a six-membered thian ring. The molecule also contains a hydroxyl group and a secondary alcohol .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, pyrrolidine compounds are known to be versatile in chemical reactions. They can undergo various reactions due to the presence of the nitrogen atom and the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Wissenschaftliche Forschungsanwendungen
Spectroscopic and Physicochemical Properties
1-(Thian-4-yl)pyrrolidin-3-ol and its derivatives demonstrate notable spectroscopic and physicochemical properties. A study focused on the most stable conformation of these molecules, highlighting the role of intramolecular OH⋯N hydrogen bonding in their conformational behavior. This has implications for understanding the structural and vibrational characteristics of these compounds (Laurella & Erben, 2016).
Use in Catalysis
Derivatives of this compound have been explored for their potential as catalysts in asymmetric Michael addition reactions. These reactions typically proceed with good to high yield and excellent enantioselectivities, making these compounds valuable for research in organic synthesis and catalysis (Cui Yan-fang, 2008).
Molecular Property Investigation
Research involving derivatives of this compound extends to the field of quantum chemistry and thermodynamics. Studies have been conducted to understand the electronic properties such as HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied orbital) energy levels, which are crucial for predicting the reactivity and stability of these molecules (Bouklah et al., 2012).
Role in Nucleic Acid Stabilization
Compounds like N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, derived from this compound, have been used to form intercalating nucleic acids (INAs). These INAs can induce changes in the stability of DNA and RNA duplexes, which is significant for understanding the molecular interactions in genetic material (Filichev & Pedersen, 2003).
Synthesis and Reactivity
Several studies have focused on the synthesis and reactivity of derivatives of this compound. These include exploring new synthetic routes, understanding the chemical properties, and investigating the potential for creating bioactive compounds (Alves, 2007).
Eigenschaften
IUPAC Name |
1-(thian-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NOS/c11-9-1-4-10(7-9)8-2-5-12-6-3-8/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTCPUUPHHKOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CCSCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Nitro-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1407235.png)
![1-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407236.png)
![9-Boc-6-oxa-1,9-diazaspiro[3.6]decane](/img/structure/B1407239.png)

![4-Amino-5-iodopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1407243.png)
![Methyl 3-methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1407246.png)
![2-Oxaspiro[3.3]heptan-6-ylmethanol](/img/structure/B1407248.png)



![tert-butyl N-[(1S,3R)-3-amino-2,2-dimethylcyclobutyl]carbamate](/img/structure/B1407255.png)

![6,6-Difluoro-1-azaspiro[3.3]heptane](/img/structure/B1407257.png)
